molecular formula C4H9Br3Sn B8371195 Stannane, tribromobutyl- CAS No. 1528-07-0

Stannane, tribromobutyl-

Cat. No. B8371195
Key on ui cas rn: 1528-07-0
M. Wt: 415.54 g/mol
InChI Key: BYQWEYFCJKJRHO-UHFFFAOYSA-K
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Patent
US04968823

Procedure details

The same apparatus as used in Example 1 was employed. To the flask were continuously fed 1,075 g of 30% aqueous sodium hydroxide solution and 1,500 g of a cyclohexane solution which had been prepared by dissolving, in 750 g of cyclohexane, 750 g of di-n-butyltin dibromide containing 1.8% tri-n-butyltin bromide and 1.5% mono-n-butyltin tribromide. The above feeding was performed with stirring and heating at 70° C., to conduct hydrolysis for 45 minutes. To the resulting reaction mixture overflowed was added 3,600 g of water, and the mixture was then allowed to stand, whereby it split into three distinct phases. The specific gravities of the upper, intermediate and lower phases were 0.6, 1.1 and 1.3 respectively. The lower phase was separated out, washed with water, and then dried under reduced pressure, thereby obtaining 445 g of a white substance of di-n-butyltin oxide. Acid titration revealed that its purity was 99.8%, and the oxide had an average particle diameter of 50 μm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
750 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]([Sn:7](Br)(Br)[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6].C([Sn](Br)(Br)Br)CCC.O>C1CCCCC1>[CH2:3]([Sn:7](=[O:1])[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
750 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
750 g
Type
solvent
Smiles
C1CCCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been prepared
CUSTOM
Type
CUSTOM
Details
hydrolysis for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
To the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
whereby it split into three distinct phases
CUSTOM
Type
CUSTOM
Details
The lower phase was separated out
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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